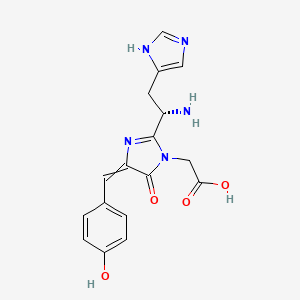
Chromophore (his-tyr-gly)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromophore (His-Tyr-Gly) is a tripeptide chromophore found in various fluorescent proteins, particularly those related to green fluorescent protein (GFP). This chromophore is formed through an autocatalytic posttranslational modification of the His-Tyr-Gly tripeptide sequence. It plays a crucial role in the fluorescence properties of these proteins, making it invaluable in biological imaging and research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The chromophore is typically synthesized within the protein structure through a series of posttranslational modifications. The process begins with the cyclization of the His-Tyr-Gly sequence, followed by dehydration and oxidation steps to form the mature chromophore. This process does not require any cofactors or substrates other than molecular oxygen .
Industrial Production Methods: Industrial production of fluorescent proteins containing the His-Tyr-Gly chromophore involves recombinant DNA technology. Genes encoding these proteins are inserted into suitable host organisms, such as Escherichia coli, which then express the fluorescent proteins. These proteins are subsequently purified using chromatographic techniques .
Types of Reactions:
Oxidation: The formation of the chromophore involves oxidation steps, particularly the oxidation of the tyrosine residue.
Cyclization: The initial step in chromophore formation is the cyclization of the His-Tyr-Gly sequence.
Dehydration: Dehydration is another critical step in the maturation of the chromophore.
Common Reagents and Conditions:
Molecular Oxygen: Essential for the oxidation steps.
Enzymatic Catalysis: Although the process is largely autocatalytic, certain enzymes may facilitate the cyclization and oxidation steps.
Major Products:
- The primary product is the mature chromophore, which exhibits fluorescence properties. The exact nature of the fluorescence can vary depending on the specific protein environment .
Wissenschaftliche Forschungsanwendungen
Chromophore (His-Tyr-Gly) has a wide range of applications in scientific research:
Biological Imaging: Used extensively in live-cell imaging to visualize cellular processes in real-time.
Biotechnology: Employed in the development of biosensors and biomarkers.
Medicine: Utilized in diagnostic imaging and in the study of disease mechanisms.
Chemistry: Serves as a model system for studying photophysical and photochemical properties
Wirkmechanismus
The chromophore exerts its effects through its unique structure, which allows it to absorb light and re-emit it as fluorescence. The molecular targets are typically the surrounding protein matrix, which influences the chromophore’s photophysical properties. The pathways involved include the absorption of photons, excitation of electrons, and subsequent emission of light at a different wavelength .
Vergleich Mit ähnlichen Verbindungen
Chromophore (Ser-Tyr-Gly): Found in wild-type GFP, this chromophore has similar fluorescence properties but differs in the initial amino acid sequence.
Chromophore (Thr-Tyr-Gly): Another variant found in some fluorescent proteins, with slightly different photophysical characteristics
Uniqueness: Chromophore (His-Tyr-Gly) is unique due to its specific sequence and the resulting photophysical properties. The presence of histidine in the sequence can lead to different fluorescence characteristics compared to other chromophores, making it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C17H17N5O4 |
|---|---|
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C17H17N5O4/c18-13(6-11-7-19-9-20-11)16-21-14(17(26)22(16)8-15(24)25)5-10-1-3-12(23)4-2-10/h1-5,7,9,13,23H,6,8,18H2,(H,19,20)(H,24,25)/t13-/m0/s1 |
InChI-Schlüssel |
FIDPOCJZDAHCBZ-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=N2)[C@H](CC3=CN=CN3)N)CC(=O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC3=CN=CN3)N)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


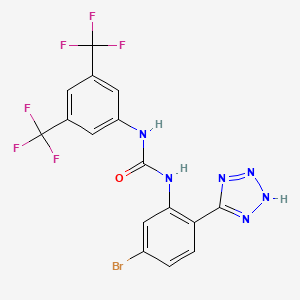
![(3R)-4-[2-[[(2R,3R,6R)-6-amino-2-methylpiperidin-3-yl]methylamino]ethyl]-5-chloro-2-(2,2-difluoro-2-pyridin-2-ylethyl)imino-1,3-dihydropyrazin-3-ol](/img/structure/B10776406.png)
![Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate](/img/structure/B10776414.png)
![2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetate](/img/structure/B10776424.png)

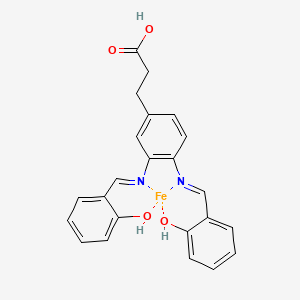
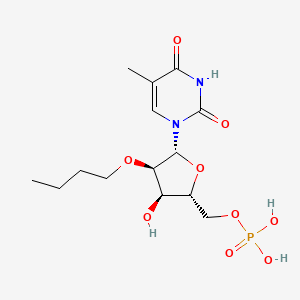

![2-[[4-Carboxy-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776456.png)
![(2S)-1-[2-({[(2R,3S,6R)-6-amino-2-methylpiperidin-3-yl]methyl}amino)ethyl]-6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-1,2-dihydropyrazin-2-ol](/img/structure/B10776462.png)
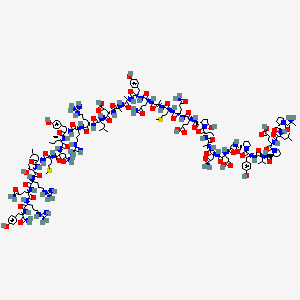
![(2S,3S)-2-amino-4-cyclopropyl-3-[(3R)-3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776478.png)
![(3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate](/img/structure/B10776484.png)

